
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate: is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a perfluoroalkyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of tert-butyl chloroformate with 1H,1H,7H-perfluorohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+1H,1H,7H-perfluorohexanol→tert-Butyl 1H,1H,7H-perfluorohexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, resulting in the formation of corresponding carbamates or carbonates.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: Corresponding carbamates or carbonates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of perfluoroalkyl groups.
- Employed in the preparation of fluorinated polymers and surfactants.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
- Studied for its role in the development of fluorinated pharmaceuticals.
Industry:
- Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.
- Applied in the manufacture of electronic components where fluorinated compounds are needed for their insulating properties.
Wirkmechanismus
The mechanism by which tert-Butyl 1H,1H,7H-perfluorohexyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The perfluoroalkyl group provides resistance to degradation and interaction with other molecules, making it an ideal candidate for applications requiring long-term stability. The carbonate group can undergo hydrolysis or substitution reactions, allowing for controlled release or modification in various applications.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- tert-Butyl 1H,1H,7H-perfluorooctyl carbonate
Comparison:
- Hydrophobicity: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate has a shorter perfluoroalkyl chain compared to tert-Butyl 1H,1H,7H-perfluorooctyl carbonate, resulting in slightly lower hydrophobicity.
- Chemical Stability: All three compounds exhibit high chemical stability due to the presence of the perfluoroalkyl group.
- Applications: While all three compounds are used in similar applications, the specific choice depends on the required hydrophobicity and chain length for the intended use.
Eigenschaften
Molekularformel |
C12H12F12O3 |
|---|---|
Molekulargewicht |
432.20 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-7(2,3)27-6(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)5(13)14/h5H,4H2,1-3H3 |
InChI-Schlüssel |
SMXXKASMDRIIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


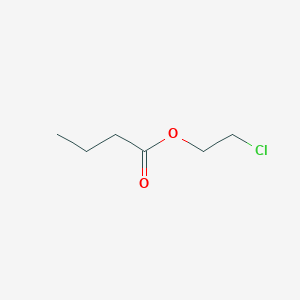

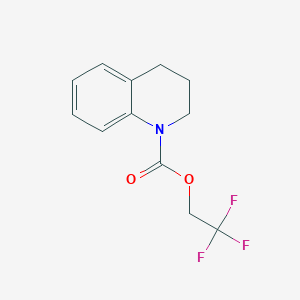
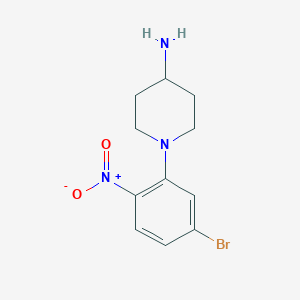
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)

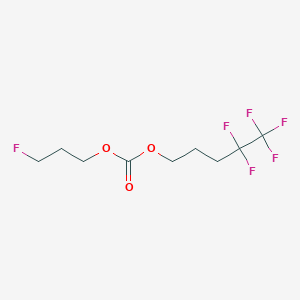

![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
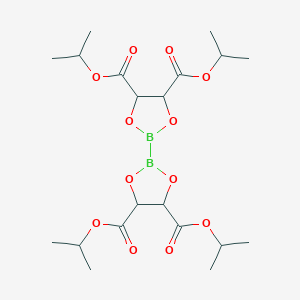
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)


